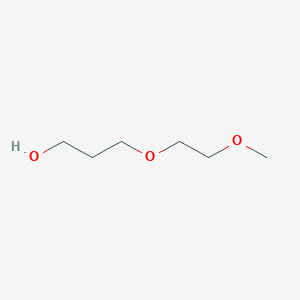
3-(2-Methoxyethoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethoxy)propan-1-ol is an organic compound with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
作用机制
Target of Action
Similar compounds, such as propan-1-ol, are known to interact with various enzymes and proteins in the body .
Mode of Action
It’s structurally similar to propan-1-ol, which is known to undergo oxidation to form aldehydes and further oxidation to form carboxylic acids . This suggests that 3-(2-Methoxyethoxy)propan-1-ol may also undergo similar oxidation reactions.
Biochemical Pathways
Based on its structural similarity to propan-1-ol, it may be involved in oxidation reactions, potentially affecting pathways related to alcohol metabolism .
Pharmacokinetics
Similar compounds like propan-1-ol are known to be rapidly absorbed and metabolized in the body .
Result of Action
Similar compounds like propan-1-ol are known to produce aldehydes and carboxylic acids upon oxidation, which can have various effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and the specific biological environment can all potentially affect its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propan-1-ol typically involves the reaction of propylene oxide with methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
3-(2-Methoxyethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ethers and esters.
科学研究应用
3-(2-Methoxyethoxy)propan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for biological reactions and processes.
Medicine: It is explored for its potential use in drug formulation and delivery.
Industry: It is used in the production of coatings, adhesives, and other industrial products
相似化合物的比较
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but with different physical and chemical properties.
Propylene glycol methyl ether: Used as a solvent with similar applications but different reactivity.
Butan-1-ol and Butan-2-ol: Alcohols with similar uses but different molecular structures
Uniqueness
3-(2-Methoxyethoxy)propan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications .
属性
IUPAC Name |
3-(2-methoxyethoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-8-5-6-9-4-2-3-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZGOQAUTCWEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
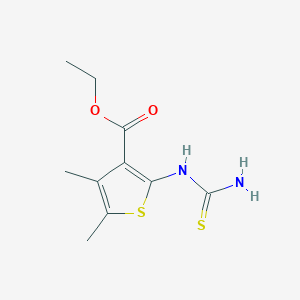
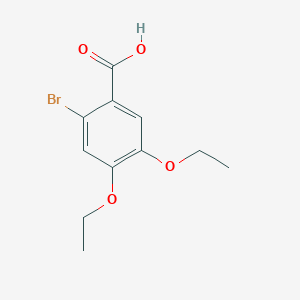
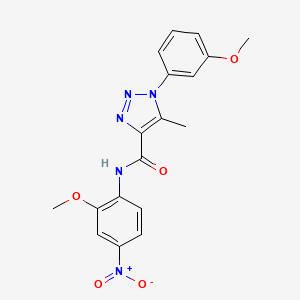
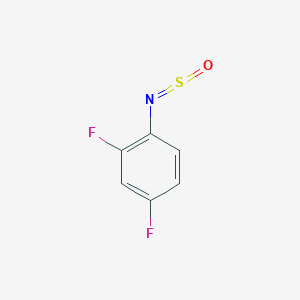
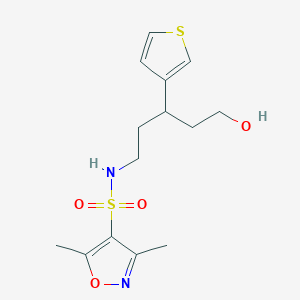
![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/new.no-structure.jpg)
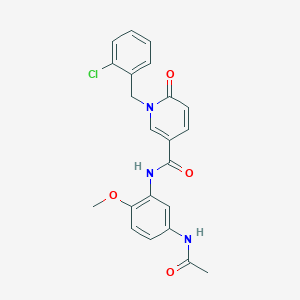
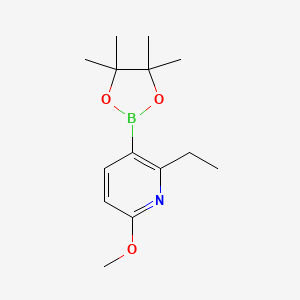

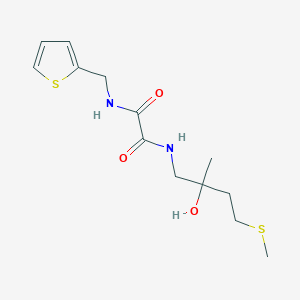
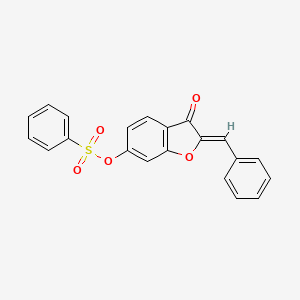
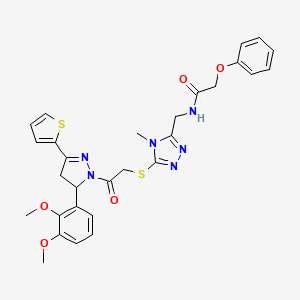
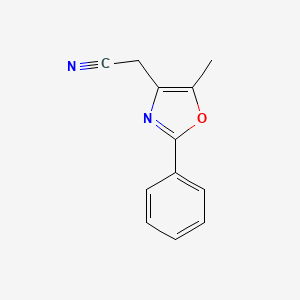
![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)
